Rabeprazole sodium is a substituted benzimidazole classified as a proton pump inhibitor (PPI) []. It plays a crucial role in scientific research as a potent inhibitor of gastric acid secretion, particularly in studies investigating gastric acid-related diseases and the physiological processes within the stomach [].
Synthesis Analysis
Step 1: Asymmetric Oxidation: A chiral ligand, a titanium-based catalyst, an organic alkali, water, and a reaction solvent are mixed, heated, and stirred to create a chiral catalyst. Rabeprazole thioether and an oxidant are then added, resulting in dexrabeprazole through an asymmetric oxidation reaction [].
Step 2: Salt Formation: Dexrabeprazole is dissolved in an alcohol solvent, followed by the addition of a sodium salt. This initiates a salt-forming reaction, and the resulting solution undergoes concentration treatment to yield an oily dexrabeprazole sodium product [].
Step 3: Crystallization: An extracting solvent is added to the oily dexrabeprazole sodium product to create an extracting solution. This solution is then added to an ether solvent for crystallization. The crystallized product is dried, resulting in amorphous dexrabeprazole sodium [].
Step 1: Purification: A dichloromethane solution containing rabeprazole thioether is washed with a methanol solution and water [].
Step 2: Solvent Recovery: Dichloromethane is distilled under normal pressure and recycled [].
Step 3: Rabeprazole thioether Isolation: The distillation residues are dissolved in an alkaline solution. The pH is adjusted with an acid solution to precipitate rabeprazole thioether. The solid is filtered, washed with water, and dried to obtain recycled rabeprazole thioether [].
Molecular Structure Analysis
Acidic Degradation: Rabeprazole sodium is unstable in acidic environments and undergoes rapid degradation [, ]. This is why pharmaceutical formulations typically incorporate alkaline substances for stabilization [, , ].
Oxidation: Rabeprazole thioether, a precursor in the synthesis of Rabeprazole, undergoes asymmetric oxidation to yield dexrabeprazole [].
Salt Formation: Dexrabeprazole reacts with sodium salts in an alcohol solvent to form dexrabeprazole sodium [].
Mechanism of Action
Rabeprazole functions as a proton pump inhibitor by specifically targeting the hydrogen/potassium adenosine triphosphatase (H+/K+ ATPase) enzyme located on the secretory surface of gastric parietal cells [, ]. This enzyme is responsible for the final step in gastric acid secretion.
Activation: Rabeprazole, a weak base, accumulates in the acidic environment of the parietal cell canaliculi []. It then undergoes protonation and converts into its active sulfenamide form.
Binding: The activated Rabeprazole forms a covalent disulfide bond with cysteine residues on the H+/K+ ATPase enzyme, irreversibly inhibiting its activity [, , , ].
Inhibition of Acid Secretion: With the proton pump inhibited, the transport of hydrogen ions (H+) into the stomach lumen is blocked, effectively reducing gastric acid secretion [, , , ].
Physical and Chemical Properties Analysis
Appearance: Rabeprazole sodium is a white to yellowish-white powder [].
Solubility: It is freely soluble in water and methanol, slightly soluble in ethanol, and practically insoluble in ether and n-hexane [].
Stability: The compound is unstable in acidic media and undergoes significant degradation []. It is more stable in alkaline environments [, ].
Chirality: Rabeprazole sodium exists as two enantiomers due to the presence of a chiral sulfur atom [].
Applications
Investigating Gastric Acid Suppression Mechanisms: Studies have used Rabeprazole to explore the relationship between CYP2C19 genotype, pharmacokinetics, and its effect on intragastric pH levels [, , , , , ].
Examining Gastric Epithelial Barrier Function: Rabeprazole's role in modulating the expression of tight junction protein ZO-1 and its impact on gastric epithelial barrier function has been investigated [].
Modeling Gastric Acid-Related Conditions: Rabeprazole has been used to induce hypochlorhydria in animal models, simulating conditions such as those found in patients with long-term PPI use [].
Studying Drug Interactions: Research has focused on the influence of Rabeprazole on the pharmacokinetics and pharmacodynamics of drugs metabolized by CYP enzymes, such as celecoxib [].
Evaluating the Impact of Chirality: Studies have compared the pharmacokinetic profiles and efficacy of (R)-rabeprazole and (S)-rabeprazole, highlighting the importance of chirality in drug action [, ].
Future Directions
Novel Therapeutic Applications: Exploring the potential of Rabeprazole beyond its traditional use as a PPI, such as its possible role in modulating the tumor microenvironment in cancer treatment [].
Related Compounds
Dexrabeprazole Sodium
Compound Description: Dexrabeprazole sodium is the (R)-enantiomer of rabeprazole sodium. It is also a proton pump inhibitor (PPI) that suppresses gastric acid secretion by inhibiting the H+/K+-ATPase enzyme system in the parietal cells of the stomach. [, ]
Relevance: Dexrabeprazole sodium is structurally related to rabeprazole as its enantiomer, sharing the same chemical formula but differing in the three-dimensional arrangement of atoms. Studies have shown that dexrabeprazole might be more potent than rabeprazole in inhibiting gastric acid secretion. [, ] One study found that dexrabeprazole 10 mg was more effective than rabeprazole 20 mg in the treatment of gastroesophageal reflux disease (GERD), exhibiting better improvement/healing of endoscopic lesions and relief from regurgitation. []
Rabeprazole Thioether
Compound Description: Rabeprazole thioether is an active metabolite of rabeprazole formed via non-enzymatic reduction in the parietal cell canaliculus. [, , , ] It also acts as a proton pump inhibitor. []
Relevance: Rabeprazole thioether is structurally similar to rabeprazole, with the key difference being the presence of a thioether (-S-) group instead of a sulfinyl (-SO-) group. [] This metabolite contributes to the overall acid-suppressing effect of rabeprazole. [, ]
Desmethyl Rabeprazole Thioether
Compound Description: Desmethyl rabeprazole thioether is an active metabolite of rabeprazole. []
Relevance: Desmethyl rabeprazole thioether is a structural analog of rabeprazole. []
Rabeprazole Sulfone
Compound Description: Rabeprazole sulfone is a metabolite of rabeprazole. []
Relevance: Rabeprazole sulfone is a structural analog of rabeprazole. []
Desmethyl Rabeprazole
Compound Description: Desmethyl rabeprazole is a metabolite of rabeprazole. []
Relevance: Desmethyl rabeprazole is a structural analog of rabeprazole. []
Omeprazole
Compound Description: Omeprazole, a first-generation proton pump inhibitor (PPI), is used to treat similar acid-related disorders as rabeprazole. [, , , , ] These disorders include GERD, gastric and duodenal ulcers, and Helicobacter pylori infection. [, , , , ]
Relevance: Omeprazole belongs to the same drug class as rabeprazole (PPIs) and shares a similar mechanism of action, but they differ in their chemical structures and pharmacokinetic profiles. [, , , , ] While both drugs are metabolized by the cytochrome P450 system in the liver, omeprazole is primarily metabolized by the CYP2C19 enzyme. [, , , ] This difference in metabolism may lead to variations in drug interactions and responses among individuals with different CYP2C19 genotypes. [, , , ] Several studies have compared the efficacy and safety of rabeprazole and omeprazole in treating acid-related disorders, with varying results. [, , , , ]
Esomeprazole
Compound Description: Esomeprazole is the (S)-enantiomer of omeprazole and belongs to the second generation of PPIs. [, ] Like rabeprazole, it is used in the treatment of GERD. [, ]
Lansoprazole
Compound Description: Lansoprazole is another PPI used to treat acid-related disorders, including GERD and Helicobacter pylori infection. [, , ]
Relevance: Lansoprazole belongs to the same class of drugs as rabeprazole (PPIs), but it differs in its chemical structure, pharmacokinetic properties, and metabolism. [, , ] Lansoprazole is extensively metabolized by the CYP2C19 enzyme, which may lead to significant variations in drug response based on individual CYP2C19 genotype status. [, ] Compared to lansoprazole, rabeprazole shows less stereoselective disposition related to CYP2C19 genetic polymorphisms. [, ]
Pantoprazole
Compound Description: Pantoprazole is a PPI used to treat similar conditions as rabeprazole. []
1H-Benzimidazole, 2-(((4-(3-methoxypropoxy)-3-methyl-2-pyridinyl)methyl)sulfinyl)-, sodium salt 2-((4-(3-methoxypropoxy)-3-methylpyridin-2-yl)methylsulfinyl)-1H-benzimidazole Aciphex dexrabeprazole E 3810 E3810 LY 307640 LY-307640 LY307640 Pariet rabeprazole rabeprazole sodium Sodium, Rabeprazole
Canonical SMILES
CC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3N2)OCCCOC
Product FAQ
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Ponceau 3R is a carcinogenic sulfonated azo dye, commonly used as a coloring agent in textiles, food products, paper, etc. Ponceau 3R (C.I. 16155) is an azo dye that once was used as a red food colorant.
Ponesimod is a potent agonist of sphingosine-1-phophate receptor. (S1P1/EDG-1; IC50s = 6, >10,000, 2,068, 1,956, and 142 nM for S1P1-S1P5, respectively, in a radioligand binding assay). Selectively activates S1P1 in a GTPγS assay (EC50s = 5.7, >10,000, 105, 1,108, and 59.1 nM, for S1P1-S1P5, respectively). Ponesimod is a potent agonist of sphingosine-1-phosphate receptor 1 (S1P1/EDG-1; IC50s = 6, >10,000, 2,068, 1,956, and 142 nM for S1P1-S1P5, respectively, in a radioligand binding assay). It selectively activates S1P1 in a GTPγS assay (EC50s = 5.7, >10,000, 105, 1,108, and 59.1 nM, for S1P1-S1P5, respectively). Ponesimod (3-100 mg/kg) reduces the number of circulating lymphocytes in rats in a dose-dependent manner. It reduces edema, protein extravasation, neutrophil activity, and skin levels of the proinflammatory cytokines IL-1β, IL-6, IFN-γ, and TNF-α in a mouse model of delayed-type hypersensitivity at a dose of 30 mg/kg. Ponesimod (30 mg/kg) also prevents footpad swelling in a rat model of adjuvant-induced arthritis. Novel potent selective sphingosine-1-phosphate receptor 1 modulator Ponesimod is an orally available sphingosine-1-phosphate receptor 1 (S1PR1, S1P1) agonist that acts as a functional antagonist, with potential immunomodulating activity. Upon oral administration, ponesimod selectively binds to S1PR1 on lymphocytes and causes transient receptor activation followed by S1PR1 internalization and degradation. This results in the sequestration of lymphocytes in lymph nodes. By preventing egress of lymphocytes, ponesimod reduces both the amount of circulating peripheral lymphocytes and the infiltration of lymphocytes into target tissues. This prevents a lymphocyte-mediated immune response. S1PR1, a G-protein coupled receptor, plays a key role in lymphocyte migration from lymphoid tissues. Ponesimod has been used in trials studying the treatment of Psoriasis, Chronic GVHD, Pharmacokinetics, Plaque Psoriasis, and Multiple sclerosis, among others.
1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoglycerol is a phosphatidylglycerol in which the 1- and 2-acyl groups are specified as palmitoyl and oleoyl respectively. It is functionally related to a hexadecanoic acid and an oleic acid. It is a conjugate acid of a 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoglycerol(1-). Palmitoyloleoyl-phosphatidylglycerol was a component of Surfaxin, discontinued in 2017, which acted as a surfactant. The product was meant to compensate for alveolar surfactant deficiency and reduce to likelihood of alveolar collapse leading to acute respiratory collapse.